molecular formula C22H23ClN2O2S B11369056 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11369056
M. Wt: 414.9 g/mol
InChI Key: XQJFHLCHOLVMJK-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenoxy, thiazolyl, and acetamide groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 4-chloro-3,5-dimethylphenol: This can be achieved through chlorination and methylation of phenol.

    Synthesis of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Preparation of 2-(4-methylphenyl)-1,3-thiazole: This can be synthesized through the cyclization of appropriate precursors such as 4-methylbenzaldehyde and thiourea.

    Coupling Reaction: The final step involves the coupling of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with 2-(4-methylphenyl)-1,3-thiazole in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazolyl groups may contribute to binding with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to its combination of phenoxy, thiazolyl, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C22H23ClN2O2S/c1-14-4-6-17(7-5-14)22-25-18(13-28-22)8-9-24-20(26)12-27-19-10-15(2)21(23)16(3)11-19/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,24,26)

InChI Key

XQJFHLCHOLVMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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